1-(Oxazinan-2-yl)ethanone
CAS No.: 855401-36-4
Cat. No.: VC7366484
Molecular Formula: C6H11NO2
Molecular Weight: 129.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 855401-36-4 |
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Molecular Formula | C6H11NO2 |
Molecular Weight | 129.159 |
IUPAC Name | 1-(oxazinan-2-yl)ethanone |
Standard InChI | InChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3 |
Standard InChI Key | SPPXRLHZUHMUIL-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCCCO1 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
1-(Oxazinan-2-yl)ethanone consists of a saturated six-membered oxazinan ring (containing one oxygen and one nitrogen atom) substituted at the 2-position with an ethanone group. The IUPAC name, 1-(oxazinan-2-yl)ethanone, reflects this connectivity, with the ketone group (-CO-) directly attached to the heterocycle. Key structural features include:
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SMILES representation: CC(=O)N1CCCCO1 , illustrating the oxazinan ring (N1CCCCO1) bonded to the ethanone moiety.
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InChIKey: RSXXECXODLYMFW-UHFFFAOYSA-N , a unique identifier for its stereochemical and structural attributes.
Table 1: Structural descriptors of 1-(oxazinan-2-yl)ethanone derivatives
Spectroscopic and Computational Insights
Computational analyses reveal critical properties:
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Hydrogen-bonding capacity: 0 donors and 3–5 acceptors , enabling interactions with biological targets.
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Rotatable bonds: 4–5 , influencing conformational flexibility and binding kinetics.
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LogP (XLogP3): Ranges from -0.5 to 2.2 , indicating variable lipophilicity across derivatives.
Synthetic Methodologies
Ring-Forming Strategies
The oxazinan ring is typically constructed via cyclization reactions. A notable approach involves the inverse electron-demand Diels-Alder reaction between nitroalkenes and dienophiles , yielding 1,2-oxazine intermediates that are subsequently reduced to saturate the ring. For example, Mohan et al. synthesized bromomethyl-1,2-oxazines using trimethylsilyl bromide and Et₃N in dichloromethane , a method adaptable to 1-(oxazinan-2-yl)ethanone derivatives.
Functionalization Techniques
Post-cyclization modifications include:
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Alkylation: Introducing alkyl chains (e.g., butylsulfanyl groups ) via nucleophilic substitution.
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Phosphorylation: Attaching dimethoxyphosphoryl groups using phosphorylating agents like trimethyl phosphate .
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Aromatic coupling: Reacting with tetrahydro-naphthalenyl moieties to enhance aromatic interaction potential .
Table 2: Synthetic routes for key derivatives
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Derivatives exhibit a broad solubility profile:
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Hydrophilic derivatives: Phosphorylated analogs (XLogP3 = -0.5 ) show enhanced aqueous solubility.
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Lipophilic variants: Butylsulfanyl-substituted compounds (XLogP3 = 2.2 ) favor membrane permeability.
Metabolic Stability
In vitro studies on analogs demonstrate:
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Hepatic metabolism: Oxidative degradation via cytochrome P450 enzymes, with half-lives exceeding 4 hours .
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Plasma stability: >90% remaining after 6 hours in human plasma , underscoring suitability for oral administration.
Biological Applications and Mechanisms
Enzyme Inhibition
1,3-Oxazinan-2-one derivatives (structurally related to 1-(oxazinan-2-yl)ethanone) inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with IC₅₀ values as low as 0.8 nM . This enzyme regulates glucocorticoid metabolism, implicating such compounds in treating metabolic disorders like diabetes.
Anticancer Activity
Bromomethyl-1,2-oxazines induce apoptosis in hepatocellular carcinoma by suppressing NF-κB signaling . While direct data on 1-(oxazinan-2-yl)ethanone is limited, structural analogs reduce tumor growth by 60–80% in murine models .
Derivatives and Structure-Activity Relationships (SAR)
Impact of Substituents
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Electron-withdrawing groups (e.g., phosphoryl ): Enhance solubility and target affinity.
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Aromatic extensions (e.g., tetrahydro-naphthalenyl ): Improve binding to hydrophobic enzyme pockets.
Table 3: SAR trends in 1-(oxazinan-2-yl)ethanone derivatives
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